molecular formula C25H33NO5 B1261609 (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

Número de catálogo: B1261609
Peso molecular: 427.5 g/mol
Clave InChI: XKLGDBFKKUIZTH-UPQYTXQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one is a secondary metabolite derived from fungi, specifically isolated from the species Endothia gyrosa. This compound has garnered significant attention due to its diverse biological activities, including its potential therapeutic applications in treating diseases such as leukemia and osteoclast-related bone disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cytochalasin Z11 involves bioinspired strategies that mimic natural biosynthetic pathways. These methods often employ a combination of polyketide synthase and non-ribosomal peptide synthetase pathways, which are characteristic of fungal secondary metabolites .

Industrial Production Methods: Industrial production of cytochalasin Z11 typically involves the cultivation of Endothia gyrosa on solid substrates. This method allows for the efficient extraction and isolation of the compound, ensuring a consistent yield for further applications .

Análisis De Reacciones Químicas

Types of Reactions: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique isoindolone-containing tricyclic structure .

Common Reagents and Conditions: Common reagents used in the reactions involving cytochalasin Z11 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions are typically mild, ensuring the stability of the compound .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of cytochalasin Z11, which retain the core structure of the compound while exhibiting modified biological activities .

Mecanismo De Acción

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one exerts its effects primarily by disrupting the actin cytoskeleton. It binds to actin filaments, preventing their polymerization and leading to the inhibition of various cellular processes, including cell division and migration. This mechanism is particularly effective in targeting cancer cells and osteoclasts, making cytochalasin Z11 a promising candidate for therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds: (3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one belongs to the cytochalasin family, which includes compounds such as cytochalasin A, cytochalasin B, and cytochalasin D. These compounds share a similar core structure but differ in their side chains and specific biological activities .

Uniqueness: What sets cytochalasin Z11 apart from other cytochalasins is its unique ability to inhibit osteoclastogenesis and its potential therapeutic applications in treating bone-related diseases. Additionally, its specific structural features contribute to its distinct biological activities, making it a valuable compound for scientific research and medical applications .

Propiedades

Fórmula molecular

C25H33NO5

Peso molecular

427.5 g/mol

Nombre IUPAC

(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

InChI

InChI=1S/C25H33NO5/c1-14(22(28)17(4)27)9-8-12-19-23(29)16(3)15(2)21-20(26-24(30)25(19,21)31)13-18-10-6-5-7-11-18/h5-8,10-12,14-15,17,19-21,23,27,29,31H,3,9,13H2,1-2,4H3,(H,26,30)/b12-8+/t14-,15+,17-,19-,20-,21-,23+,25+/m0/s1

Clave InChI

XKLGDBFKKUIZTH-UPQYTXQESA-N

SMILES isomérico

C[C@H]1[C@H]2[C@@H](NC(=O)[C@]2([C@H]([C@@H](C1=C)O)/C=C/C[C@H](C)C(=O)[C@H](C)O)O)CC3=CC=CC=C3

SMILES canónico

CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)C(=O)C(C)O)O)CC3=CC=CC=C3

Sinónimos

cytochalasin Z11

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 2
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 3
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 4
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 5
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one
Reactant of Route 6
(3S,3aS,4S,6S,7S,7aS)-3-benzyl-6,7a-dihydroxy-7-[(E,4S,6S)-6-hydroxy-4-methyl-5-oxohept-1-enyl]-4-methyl-5-methylidene-2,3,3a,4,6,7-hexahydroisoindol-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.